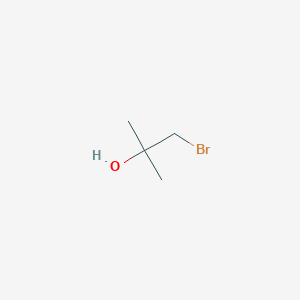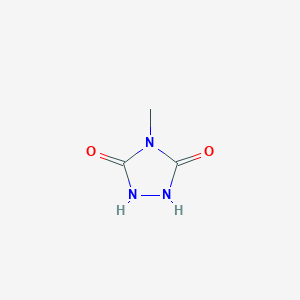![molecular formula C8H17ClO4 B041918 2-[2-[2-(2-Chloroéthoxy)éthoxy]éthoxy]éthanol CAS No. 5197-66-0](/img/structure/B41918.png)
2-[2-[2-(2-Chloroéthoxy)éthoxy]éthoxy]éthanol
Vue d'ensemble
Description
2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol is a compound that belongs to the class of ethoxyethanols, which are used in various industrial and chemical processes. These compounds are known for their solvent properties and participate in numerous chemical reactions.
Synthesis Analysis
The synthesis of related compounds, such as 2-(2-chloroethoxy)ethanol, involves oxidation processes where different oxidants are compared, with nitric acid often preferred for its efficiency and yield outcomes (Xiang Hong-lin, 2008).
Molecular Structure Analysis
Molecular structures and properties of ethanol derivatives, including chloroethanols, are analyzed using ab initio and density functional calculations. These analyses provide insights into vibration frequencies, molecular structures, and thermochemical properties, laying the groundwork for understanding the structural characteristics of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol (Hongyan Sun and J. Bozzelli, 2001).
Chemical Reactions and Properties
Chemical reactions involving ethoxyethanol derivatives include oxidation and interaction with other compounds. Studies on similar compounds show reactions in alkaline medium and provide a basis for understanding the reactivity and interaction of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol with other substances (J. Shan, Yi Li, S. Huo, Caihong Yin, 2013).
Applications De Recherche Scientifique
- Applications:
- Oligonucléotides modifiés: Utilisé pour créer des oligonucléotides modifiés avec des groupes fonctionnels (par exemple, des disulfures ou des thiols) pour des applications en biotechnologie et en biologie moléculaire .
- Dérivés d'acides aminés: Employé dans la préparation d'acides aminés et de polymères à base d'éthylène glycol pour la détection directe et amplifiée de l'ADN .
Intermédiaire en synthèse organique
Synthèse de médicaments
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It’s known to be used as an organic building block in the synthesis of various pharmaceutical compounds .
Mode of Action
It’s primarily used as a solvent and intermediate in organic synthesis reactions . It’s involved in the synthesis of modified oligonucleotides bearing a disulfide or a thiol function at the 3′-end and other modifications at the 5′-end .
Biochemical Pathways
Its role in the synthesis of modified oligonucleotides suggests it may influence pathways related to nucleic acid processing .
Pharmacokinetics
Its physical properties such as boiling point (117-120°c at 5mm hg), density (116 g/mL at 25°C), and solubility in chloroform and methanol can influence its bioavailability.
Result of Action
Its use in the synthesis of modified oligonucleotides suggests it may have a role in influencing genetic material .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol. It’s stable under normal conditions but can react with strong oxidizing agents . It should be stored in a dry, cool, and well-ventilated place . Its action may also be influenced by the solvent used, given its solubility in chloroform and methanol .
Propriétés
IUPAC Name |
2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17ClO4/c9-1-3-11-5-7-13-8-6-12-4-2-10/h10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYSKYJOWFLWCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90199937 | |
| Record name | Tetraethylene glycol monochlorohydrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5197-66-0 | |
| Record name | 2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5197-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraethylene glycol monochlorohydrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005197660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraethylene glycol monochlorohydrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{2-[2-(2-chloroethoxy)ethoxy]ethoxy}ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














